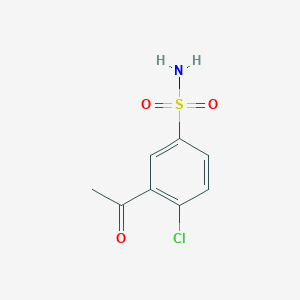![molecular formula C8H14ClNO3 B13515363 4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminomethyl)-7-oxabicyclo[221]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an aminomethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The reaction typically involves the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the bicyclic structure through hydrogen bond catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and stability to the compound. These interactions facilitate the compound’s binding to enzymes, receptors, and other biological targets, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with an aminomethyl group.
Uniqueness
4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is unique due to its combination of an aminomethyl group and a carboxylic acid group within a bicyclic structure. This combination provides a versatile platform for various chemical reactions and applications in scientific research, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H14ClNO3 |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c9-5-7-1-3-8(12-7,4-2-7)6(10)11;/h1-5,9H2,(H,10,11);1H |
Clé InChI |
ZDBKEEKNZUVPKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(O2)CN)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


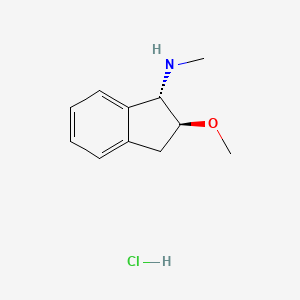
![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)

amine](/img/structure/B13515310.png)
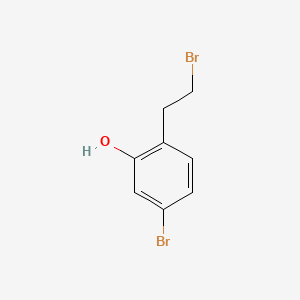
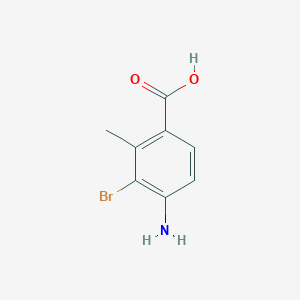
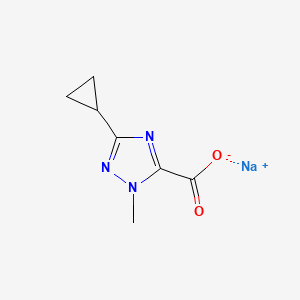
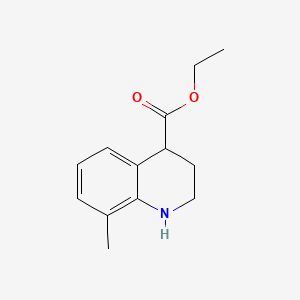

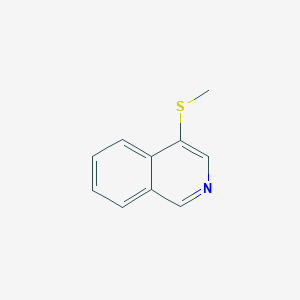
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
